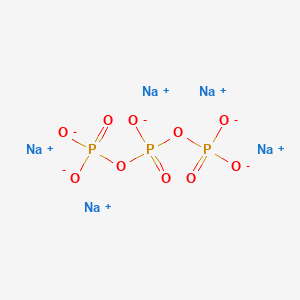

Sodium tripolyphosphate

Cat. No. B1222224

Key on ui cas rn:

7758-29-4

M. Wt: 367.86 g/mol

InChI Key: HWGNBUXHKFFFIH-UHFFFAOYSA-I

Attention: For research use only. Not for human or veterinary use.

Patent

US07094739B2

Procedure details

The industrially important pentasodium triphosphate, Na5P3O10 (sodium tripolyphosphate), is a nonhygroscopic, white, water-soluble salt which is anhydrous or crystallizes with 6H2O and has the general formula NaO—[P(O)(ONa)—O]n—Na where n=3. About 17 g of the salt free from water of crystallization dissolve in 100 g of water at room temperature, about 20 g dissolve at 60°, and about 32 g dissolve at 100°; after heating the solution for 2 hours at 100°, about 8% orthophosphate and 15% diphosphate are produced by hydrolysis. In the case of the preparation of pentasodium triphosphate, phosphoric acid is reacted with soda solution or sodium hydroxide solution in the stoichiometric ratio and the solution is dewatered by spraying. Similarly to Graham's salt and sodium diphosphate, pentasodium triphosphate dissolves many insoluble metal compounds (including lime soaps, etc.). Pentapotassium triphosphate, K5P3O10 (potassium tripolyphosphate), is commercially available, for example, in the form of a 50% strength by weight solution (>23% P2O5, 25% K2O). The potassium polyphosphates are widely used in the detergents and cleaners industry.

Identifiers

|

REACTION_CXSMILES

|

[O-:1][P:2]([O:5][P:6]([O:9]P([O-])([O-])=O)([O-:8])=[O:7])(=[O:4])[O-:3].[Na+].[Na+].[Na+].[Na+].[Na+]>O>[P:2]([O-:5])([O-:4])([O-:3])=[O:1].[O-:3][P:2]([O:5][P:6]([O-:9])([O-:8])=[O:7])(=[O:1])[O-:4] |f:0.1.2.3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]P([O-])(=O)OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallizes with 6H2O

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

About 17 g of the salt free from water of crystallization

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolve in 100 g of water at room temperature

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

about 20 g dissolve at 60°

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

about 32 g dissolve at 100°

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

after heating the solution for 2 hours at 100°

|

|

Duration

|

2 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

P(=O)([O-])([O-])[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 8% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[O-]P([O-])(=O)OP(=O)([O-])[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 15% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |